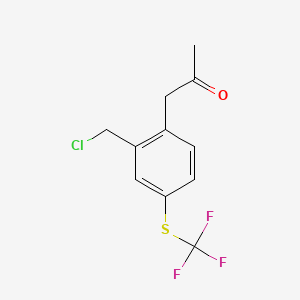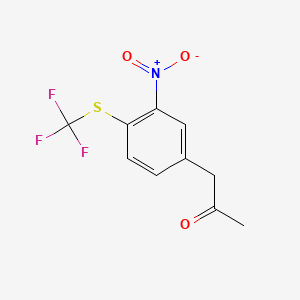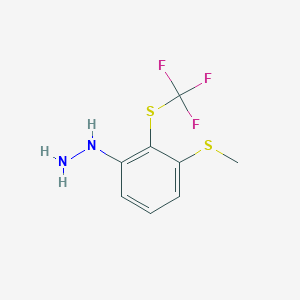
N-(2-Carboxybenzoyl)-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Carboxybenzoyl)-D-phenylalanine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a carboxybenzoyl group attached to the D-phenylalanine molecule, which imparts specific reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxybenzoyl)-D-phenylalanine typically involves the reaction of D-phenylalanine with 2-carboxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Carboxybenzoyl)-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The carboxybenzoyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxybenzoyl group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxybenzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-Carboxybenzoyl)-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-Carboxybenzoyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxybenzoyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Carboxybenzoyl)-L-phenylalanylglycine: This compound is similar in structure but contains an additional glycine residue.
N-(2-Carboxybenzoyl)anthranilic acid: This compound has a similar carboxybenzoyl group but is attached to anthranilic acid instead of D-phenylalanine.
Uniqueness
N-(2-Carboxybenzoyl)-D-phenylalanine is unique due to the presence of the D-phenylalanine moiety, which imparts specific stereochemistry and reactivity. This makes it distinct from other similar compounds and allows for unique interactions and applications in various fields.
Propiedades
Fórmula molecular |
C17H15NO5 |
|---|---|
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
2-[(1-carboxy-2-phenylethyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C17H15NO5/c19-15(12-8-4-5-9-13(12)16(20)21)18-14(17(22)23)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)(H,22,23) |
Clave InChI |
WMYRYTHPUNNJQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(2,2-Dicyanoethenyl)phenoxy]methyl}benzoic acid](/img/structure/B14065179.png)



![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)





![N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide](/img/structure/B14065248.png)
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)

